molecular formula C21H15Cl2N3O3 B15088703 N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide CAS No. 477733-98-5

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide

Cat. No.: B15088703
CAS No.: 477733-98-5
M. Wt: 428.3 g/mol
InChI Key: LBZAUKAMKWJERV-ZMOGYAJESA-N
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Description

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Properties

CAS No.

477733-98-5

Molecular Formula

C21H15Cl2N3O3

Molecular Weight

428.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C21H15Cl2N3O3/c22-17-10-5-11-18(19(17)23)25-20(27)21(28)26-24-13-14-6-4-9-16(12-14)29-15-7-2-1-3-8-15/h1-13H,(H,25,27)(H,26,28)/b24-13+

InChI Key

LBZAUKAMKWJERV-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide typically involves the condensation of 2,3-dichlorobenzaldehyde with 3-phenoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst, would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazines.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide: can be compared with other hydrazone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 2,3-dichlorophenyl and 3-phenoxybenzylidene groups. These structural elements may confer unique chemical and biological properties, distinguishing it from other similar compounds.

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